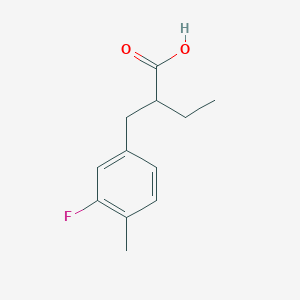

2-(3-Fluoro-4-methylbenzyl)butanoic acid

Description

2-(3-Fluoro-4-methylbenzyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted at the second carbon with a 3-fluoro-4-methylbenzyl group.

Properties

IUPAC Name |

2-[(3-fluoro-4-methylphenyl)methyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-10(12(14)15)6-9-5-4-8(2)11(13)7-9/h4-5,7,10H,3,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUIVMOGBZHRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)C)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylbenzyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzyl chloride and butanoic acid.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Procedure: The 3-fluoro-4-methylbenzyl chloride is reacted with butanoic acid in the presence of the base, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylbenzyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

2-(3-Fluoro-4-methylbenzyl)butanoic acid serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for the formation of various derivatives, making it a valuable intermediate in pharmaceutical chemistry.

- Common Reactions :

- Oxidation : Can yield carboxylic acids or ketones using potassium permanganate or chromium trioxide.

- Reduction : Converts to alcohols or alkanes utilizing lithium aluminum hydride or sodium borohydride.

- Substitution : The fluorine atom can be replaced with other functional groups under suitable conditions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | LiAlH4, NaBH4 | Alcohols, Alkanes |

| Substitution | NaOCH3, KOtBu | Substituted Derivatives |

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities , particularly in drug development. The compound’s structural features may enhance its ability to interact with biological targets, such as enzymes and receptors.

- Case Study : A study demonstrated its antimicrobial efficacy against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

Industrial Applications

In the materials science sector, this compound is utilized in the development of specialty chemicals and fluorinated polymers. Its properties contribute to enhanced chemical resistance and stability in various applications.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylbenzyl)butanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Molecular Differences

The target compound and its analogs differ in substitution patterns and backbone structures, which influence their physicochemical and biological properties.

Key Observations :

- Backbone Variation: The target compound and 4-(3-Fluoro-4-methylphenyl)butanoic acid share the same molecular formula (C₁₁H₁₃FO₂) but differ in substitution position (C2 vs. C4), making them positional isomers. This difference could affect solubility and metabolic stability.

- Aromatic vs. Aliphatic Carboxylic Acid: 2-(3-Fluoro-4-methylbenzyl)benzoic acid replaces the aliphatic butanoic acid with a benzoic acid group, increasing aromaticity and molecular weight (C₁₅H₁₃FO₂ vs. C₁₁H₁₃FO₂) .

Physicochemical Properties (Inferred)

While experimental data for the target compound are unavailable, trends from analogs suggest:

- Solubility: The aliphatic butanoic acid backbone (target and 4-substituted analog) may confer higher water solubility compared to the aromatic benzoic acid derivative.

- Acidity: The electron-withdrawing fluorine substituent may increase acidity (lower pKa) in all analogs compared to non-fluorinated counterparts.

Biological Activity

2-(3-Fluoro-4-methylbenzyl)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following features:

- Molecular Formula : C12H15F O2

- Molecular Weight : Approximately 210.25 g/mol

- Functional Groups : Carboxylic acid, aromatic ring with a fluorine and methyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the fluorine atom and the aromatic ring enhances its lipophilicity, which may improve membrane permeability and binding affinity to various receptors or enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Antimicrobial Activity :

- Cytotoxicity Studies :

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(4-Methylbenzyl)butanoic acid | Anti-inflammatory | Inhibition of cytokine production |

| 3-Fluorobenzylbutanoic acid | Antimicrobial | Disruption of bacterial cell wall synthesis |

| 4-Fluorobenzylbutanoic acid | Cytotoxic to cancer cells | Induction of apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.